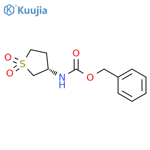

- Isoxazolyl-substituted benzimidazoles as p300 and/or CBP modulators and their preparation, World Intellectual Property Organization, , ,

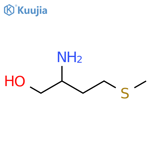

Cas no 935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride)

935455-28-0 structure

Productnaam:(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

CAS-nummer:935455-28-0

MF:C4H10ClNO2S

MW:171.6456990242

MDL:MFCD28952871

CID:2356444

PubChem ID:67205227

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Chemische en fysische eigenschappen

Naam en identificatie

-

- (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

- (S)-3-aminotetrahydrothiophene 1,1-dioxide (hydrochloride)

- MGZQMSFXPSKBDY-WCCKRBBISA-N

- (3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride

- (S)-3-Amino-tetrahydrothiophene 1,1-dioxide hydrochloride

- (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride

- (S)-(-)-tetrahydrothiophene-3-amine-1,1-dioxide hydrochloride

- (3S)-3-ThiophenaMine tetrahydro-, 1,1-dioxide hydrochloride (1:1)

- C12856

- (S)-3-AMINOTETRAHYDROTHIOPHENE 1,1-DIOXIDE HCL

- (3S)-3-ThiophenaMine, tetrahydro-, 1,1-dioxide, hydrochloride (1

- EN300-7614021

- AKOS026675629

- PS-8682

- SCHEMBL1901330

- (3S)-1,1-dioxothiolan-3-amine;hydrochloride

- 935455-28-0

- CS-B0940

- (S)-3-Aminotetrahydrothiophene1,1-dioxidehydrochloride

- HY-20629

- MFCD28952871

- (3S)-3-amino-1??-thiolane-1,1-dione hydrochloride

-

- MDL: MFCD28952871

- Inchi: 1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1

- InChI-sleutel: MGZQMSFXPSKBDY-WCCKRBBISA-N

- LACHT: O=S1(CC[C@H](N)C1)=O.Cl

Berekende eigenschappen

- Exacte massa: 171.0120774g/mol

- Monoisotopische massa: 171.0120774g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 2

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 9

- Aantal draaibare bindingen: 0

- Complexiteit: 167

- Aantal covalent gebonden eenheden: 2

- Gedefinieerd atoomstereocentrumaantal: 1

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 68.5

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D962256-3g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 95% | 3g |

$2280 | 2024-08-03 | |

| eNovation Chemicals LLC | D962256-5g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 95% | 5g |

$2950 | 2024-08-03 | |

| Chemenu | CM324864-100mg |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 98% | 100mg |

$292 | 2024-07-19 | |

| Enamine | EN300-7614021-0.05g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 0.05g |

$168.0 | 2025-02-24 | |

| Enamine | EN300-7614021-10.0g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 10.0g |

$3131.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060767-1g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 98% | 1g |

¥8064.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D962256-1g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 95% | 1g |

$1350 | 2024-08-03 | |

| Enamine | EN300-7614021-0.25g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 0.25g |

$361.0 | 2025-02-24 | |

| Alichem | A169006120-1g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 98% | 1g |

$1350.00 | 2023-08-31 | |

| Enamine | EN300-7614021-1.0g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 1.0g |

$728.0 | 2025-02-24 |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

Referentie

- Preparation of trisubstituted pyrimidines as phosphodiesterase PDE10 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C

Referentie

- Preparation of phenyl and benzodioxinyl substituted indazoles for treatment of glucocorticoid receptor mediated diseases., World Intellectual Property Organization, , ,

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol

1.2 Reagents: Hydrochloric acid Solvents: Methanol

Referentie

- Preparation of indazole derivatives for use as diacylglyceride O-acyltransferase 2 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt

1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt

1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux

1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt

1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux

Referentie

- Pharmaceutical compositions containing pyrazolo[1,5-a]pyrimidine compounds having CB1 receptor antagonistic effects, Japan, , ,

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, 1 atm, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt

Referentie

- Indole derivatives useful as inhibitors of diacylglyceride O-acyltransferase 2, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C

Referentie

- Combinations comprising a glucocorticoid receptor modulator for the treatment of respiratory diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt

Referentie

- A pyrazolo[1,5-a]pyrimidine compound as CB1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 d, reflux

Referentie

- Preparation of novel pyrrolo[2,3-d]pyrimidine compounds as GPR119 receptor agonists, Japan, , ,

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Benzonitrile , Zinc bromide ; 90 h, 120 °C

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux

Referentie

- Pyrazolo[1,5-a]pyrimidine compounds as cannabinoid receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reactievoorwaarden

Referentie

- Preparation of trisubstituted pyrimidine compounds and their use as phosphodiesterase 10 (PDE10) inhibitors, Japan, , ,

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Raw materials

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Preparation Products

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Gerelateerde literatuur

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

3. Book reviews

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride) Gerelateerde producten

- 2679836-10-1((2S)-3-cyclohexyl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

- 20226-93-1(METHYL 2-ACETOXY-3-CARBOXYPROPANOATE)

- 1806166-77-7(2-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile)

- 1216366-62-9((2E)-1-[4-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one)

- 2727-69-7(Acetamide,2,2,2-trifluoro-N-(3-methylphenyl)-)

- 2229527-10-8(2-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid)

- 72626-61-0(4-Methylumbelliferyl β-D-Cellobioside)

- 787580-95-4(1H-Indazole-7-carboxylic acid, 2,3-dihydro-3-oxo-)

- 1694417-43-0(ethyl 2-{(1r,4r)-4-aminocyclohexyloxy}acetate)

- 457051-48-8(1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:935455-28-0)(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Zuiverheid:99%/99%

Hoeveelheid:250mg/1g

Prijs ($):174.0/694.0